N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE -

N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

Catalog Number: EVT-4748604
CAS Number:
Molecular Formula: C21H17FN6O3
Molecular Weight: 420.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(-)-(4R, 5R)-4-[5-(Benzo[1, 3]dioxol-5-yl)-4-hydroxyl-1-(pyridin-2-yl)-4, 5-dihydro-1H-pyrazol-3-yl] Benzamide

  • Compound Description: This compound serves as a key intermediate in the asymmetric synthesis described in the paper. While its specific biological activity is not detailed, the research focuses on its efficient and stereoselective synthesis. []
  • Relevance: The compound shares a core benzamide structure with N-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide, both featuring a benzamide moiety directly linked to a substituted pyrazole ring. This structural similarity highlights a potential common pharmacophore.

Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

  • Compound Description: These two compounds are isomers, differing in the attachment point of the pyrazole ring to the benzoate moiety. The research highlights their distinct hydrogen bonding patterns and crystal packing arrangements. []
  • Relevance: Both isomers exhibit a pyrazole ring directly connected to a nitrobenzoate scaffold. This structural motif is also present in N-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide, suggesting potential similarities in their chemical properties and potential biological activities related to this shared core structure.

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (Analogue of TAS-116)

  • Compound Description: This compound, an analogue of TAS-116, acts as a selective inhibitor of heat shock protein 90 (HSP90) isoforms α and β. Its development involved structure-activity relationship (SAR) studies based on the initial hit compound 11a, a benzamide derivative. The research emphasizes its unique binding mode to the N-terminal ATP binding site of HSP90. []
  • Relevance: This compound, while structurally distinct from N-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide, belongs to the same broader chemical class of benzamide derivatives containing substituted pyrazole rings. The inclusion of this compound underscores the significance of benzamide-pyrazole frameworks in medicinal chemistry, specifically in targeting therapeutically relevant proteins like HSP90.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor designed for topical ocular delivery. This research focuses on its development as a therapy for neovascular age-related macular degeneration. []
  • Relevance: Like N-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide, Acrizanib features a substituted pyrazole ring, highlighting the importance of this heterocycle in medicinal chemistry. Furthermore, both compounds target specific protein kinases (VEGFR-2 for Acrizanib), suggesting that the presence of a substituted pyrazole may be a relevant pharmacophore for kinase inhibition.

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is identified as a potent Jak2 inhibitor developed for the treatment of myeloproliferative neoplasms. The research highlights its design, synthesis, and in vitro and in vivo evaluation, demonstrating its efficacy in inhibiting Jak2 signaling and proliferation in relevant cell lines and disease models. []
  • Relevance: AZD1480 shares the common feature of a substituted pyrazole ring with N-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide. Although their core structures differ, the presence of this shared motif suggests potential similarities in their binding affinities and interactions with target proteins.

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This oxazolidinone compound demonstrates potent antimicrobial activity with an improved safety profile compared to existing treatments. It exhibits enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and favorable pharmacokinetic properties, including high oral bioavailability. []
  • Relevance: This compound and N-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide both incorporate a substituted pyrazole ring within their structures. Despite belonging to different therapeutic classes, the presence of this common heterocycle suggests its potential significance as a pharmacophore for interacting with biological targets.

Properties

Product Name

N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide

Molecular Formula

C21H17FN6O3

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C21H17FN6O3/c22-18-3-1-2-16(10-18)13-26-9-8-20(25-26)24-21(29)17-6-4-15(5-7-17)12-27-14-19(11-23-27)28(30)31/h1-11,14H,12-13H2,(H,24,25,29)

InChI Key

ICVSWTCAWSVEJI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.